(4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
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Description
(4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a useful research compound. Its molecular formula is C22H20N2O5 and its molecular weight is 392.411. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit human acetylcholinesterase and the Epidermal Growth Factor Receptor (EGFR), a member of the tyrosine kinase family . These targets play crucial roles in neural signaling and cell growth, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Inhibition of acetylcholinesterase would affect neural signaling pathways, while inhibition of egfr would impact cell growth and proliferation pathways .
Pharmacokinetics
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Result of Action
Based on its potential targets, it may lead to altered neural signaling and cell growth .
Properties
IUPAC Name |
[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c25-21(19-13-15-5-1-2-6-16(15)28-19)23-9-11-24(12-10-23)22(26)20-14-27-17-7-3-4-8-18(17)29-20/h1-8,13,20H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUOLPAGIJCHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.